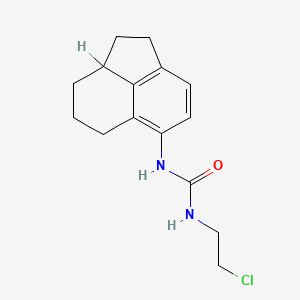
1-(2-Chloroethyl)-3-(2a,3,4,5-tetrahydroacenaphthen-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-(2a,3,4,5-tetrahydroacenaphthen-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both a chloroethyl group and a tetrahydroacenaphthene moiety, suggests potential for interesting chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(2a,3,4,5-tetrahydroacenaphthen-6-yl)urea typically involves the reaction of 2-chloroethylamine with 2a,3,4,5-tetrahydroacenaphthene-6-isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the process might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts or phase-transfer agents can enhance the reaction rate and selectivity. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloroethyl)-3-(2a,3,4,5-tetrahydroacenaphthen-6-yl)urea can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the urea moiety or the acenaphthene ring system.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 1-(2-azidoethyl)-3-(2a,3,4,5-tetrahydroacenaphthen-6-yl)urea.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-3-(2a,3,4,5-tetrahydroacenaphthen-6-yl)urea would depend on its specific application. In a biological context, it might interact with cellular proteins or enzymes, affecting their function. The chloroethyl group could form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chloroethyl)-3-phenylurea: Similar structure but with a phenyl group instead of the tetrahydroacenaphthene moiety.
1-(2-Chloroethyl)-3-(2,3-dihydro-1H-inden-5-yl)urea: Similar structure but with a dihydroindenyl group.
Uniqueness
1-(2-Chloroethyl)-3-(2a,3,4,5-tetrahydroacenaphthen-6-yl)urea is unique due to the presence of the tetrahydroacenaphthene ring system, which can impart distinct chemical and biological properties compared to other urea derivatives.
Propiedades
Número CAS |
102433-67-0 |
|---|---|
Fórmula molecular |
C15H19ClN2O |
Peso molecular |
278.78 g/mol |
Nombre IUPAC |
1-(1,2,6,7,8,8a-hexahydroacenaphthylen-5-yl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C15H19ClN2O/c16-8-9-17-15(19)18-13-7-6-11-5-4-10-2-1-3-12(13)14(10)11/h6-7,10H,1-5,8-9H2,(H2,17,18,19) |
Clave InChI |
PTXQEAWMYWXNAB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC3=C2C(=C(C=C3)NC(=O)NCCCl)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















